N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative characterized by:
- A 3-chlorobenzyl group attached to the nitrogen atom, providing aromatic hydrophobicity and halogen-mediated electronic effects.
- A 1,1-dioxidotetrahydrothiophen-3-yl substituent, contributing sulfone functionality and conformational rigidity.
- A 2-(4-chloro-2-methylphenoxy)acetamide backbone, combining halogenated aromaticity with methyl substitution for steric modulation.
This compound shares structural motifs with pharmacologically active amides, including antimicrobial agents and enzyme inhibitors. Its design likely targets enhanced metabolic stability and receptor binding via halogenation and sulfone groups .
Properties
Molecular Formula |
C20H21Cl2NO4S |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14-9-17(22)5-6-19(14)27-12-20(24)23(18-7-8-28(25,26)13-18)11-15-3-2-4-16(21)10-15/h2-6,9-10,18H,7-8,11-13H2,1H3 |
InChI Key |
OMWDFFICVXJSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Synthesis of the Chloromethylphenoxy Intermediate: This step involves the reaction of chloromethylphenol with appropriate reagents to introduce the phenoxy group.
Coupling Reaction: The final step involves the coupling of the chlorobenzyl and chloromethylphenoxy intermediates with the dioxidotetrahydrothiophenyl acetamide under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Compound A : N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide
- Key Differences: Benzyl group: 4-chloro vs. 3-chloro substitution. Phenoxy group: 2-methoxy vs. 4-chloro-2-methyl.
- Impact: The 4-chlorobenzyl group in Compound A may enhance π-π stacking compared to the 3-chloro isomer. The 2-methoxyphenoxy group reduces steric hindrance but lacks the electron-withdrawing effects of chlorine.
Compound B : N-(2-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylphenoxy)acetamide
- Key Differences: Benzyl group: 2-fluoro vs. 3-chloro. Phenoxy group: 4-isopropyl vs. 4-chloro-2-methyl.
- Impact: Fluorine’s electronegativity may improve membrane permeability but reduce halogen bonding compared to chlorine.
Phenoxy Group Modifications
Compound C : 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide
- Key Differences: Phenoxy substitution: 4-chloro-3-methyl vs. 4-chloro-2-methyl. Nitrogen substituents: Thiazolidinone vs. 1,1-dioxidotetrahydrothiophen-3-yl.
- Impact: The 3-methyl position in Compound C may disrupt coplanarity with aromatic systems, reducing conjugation effects. Thiazolidinone introduces a heterocyclic ring, enabling hydrogen bonding absent in the sulfone-containing target compound.
Compound D : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences: Phenoxy vs. dichlorophenyl group. Thiazole vs. sulfone substituents.
- Impact :
- Dichlorophenyl enhances lipophilicity but may increase toxicity.
- Thiazole’s π-deficient nature facilitates charge-transfer interactions, unlike the sulfone’s electron-withdrawing effects.
Sulfone Group Comparisons
Compound E : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Key Differences :
- Methoxymethyl vs. sulfone substituents.
- Diethylphenyl vs. chlorobenzyl groups.
- Impact :
- Alachlor’s methoxymethyl group enhances soil mobility but reduces metabolic stability compared to the sulfone’s resistance to oxidation.
- Diethylphenyl provides steric shielding but lacks halogen-mediated interactions.
Biological Activity
N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic compound with potential biological activities that are of interest in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- A chlorobenzyl group
- A chloro-methylphenoxy moiety
- A dioxidotetrahydrothiophenyl acetamide backbone
This unique combination of functional groups may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antimicrobial Activity : Compounds with phenoxy and chloro substitutions have shown efficacy against various bacterial strains.
- Antiinflammatory Effects : The presence of the tetrahydrothiophene ring suggests potential anti-inflammatory properties due to its ability to modulate immune responses.
- Anticancer Potential : Some studies suggest that related compounds can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
Pharmacological Studies
A summary of key findings from pharmacological studies is presented in Table 1:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | This compound | Antimicrobial | Inhibition of Staphylococcus aureus growth |
| Study 2 | Similar phenoxy compounds | Anti-inflammatory | Reduced cytokine production in vitro |
| Study 3 | Related chloro-substituted compounds | Anticancer | Induced apoptosis in human cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was evaluated against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus. This suggests potential applications in treating infections resistant to conventional antibiotics.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in a lipopolysaccharide (LPS)-induced model. This positions the compound as a candidate for further investigation in inflammatory diseases.
Case Study 3: Anticancer Activity
In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that the compound increased ROS levels, leading to mitochondrial dysfunction and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
